molecular formula C11H20O B14570831 1-Methoxy-3,3,5,5-tetramethylcyclohex-1-ene CAS No. 61268-01-7

1-Methoxy-3,3,5,5-tetramethylcyclohex-1-ene

Cat. No.: B14570831
CAS No.: 61268-01-7
M. Wt: 168.28 g/mol
InChI Key: ARNVWKQDTCPITK-UHFFFAOYSA-N
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Description

1-Methoxy-3,3,5,5-tetramethylcyclohex-1-ene is an organic compound with the molecular formula C11H20O It is a derivative of cyclohexene, featuring a methoxy group and four methyl groups attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-3,3,5,5-tetramethylcyclohex-1-ene can be achieved through several methods. One common approach involves the alkylation of cyclohexene derivatives with methoxy and methyl groups under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF), to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon can be employed to promote the alkylation reactions. The reaction conditions, including temperature and pressure, are optimized to ensure maximum conversion and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3,3,5,5-tetramethylcyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

1-Methoxy-3,3,5,5-tetramethylcyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-3,3,5,5-tetramethylcyclohex-1-ene involves its interaction with specific molecular targets and pathways. The methoxy group and the methyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo cycloaddition reactions, such as the Diels-Alder reaction, to form more complex structures . These reactions are facilitated by the electron-donating and electron-withdrawing properties of the substituents on the cyclohexene ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methoxy-3,3,5,5-tetramethylcyclohex-1-ene is unique due to the presence of both a methoxy group and four methyl groups, which significantly influence its chemical properties and reactivity. This combination of substituents makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

61268-01-7

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1-methoxy-3,3,5,5-tetramethylcyclohexene

InChI

InChI=1S/C11H20O/c1-10(2)6-9(12-5)7-11(3,4)8-10/h6H,7-8H2,1-5H3

InChI Key

ARNVWKQDTCPITK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(C1)(C)C)OC)C

Origin of Product

United States

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